molecular formula C20H12ClIN2O2 B11557607 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol

2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol

Cat. No.: B11557607
M. Wt: 474.7 g/mol
InChI Key: KQNVAAHBKYXJQY-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol typically involves the condensation reaction between 2-(3-chlorophenyl)-1,3-benzoxazole-5-carbaldehyde and 6-iodo-2-aminophenol. The reaction is carried out in an organic solvent such as ethanol or methanol, often in the presence of a catalyst like glacial acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Azides, nitriles

Scientific Research Applications

2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol involves its interaction with biological targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to antimicrobial effects. Additionally, it may interact with cellular membranes, disrupting their integrity and causing cell death .

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol
  • (E)-3-chloro-2-(((4-nitrophenyl)imino)methyl)phenol
  • (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol

Uniqueness

2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol is unique due to the presence of both the benzoxazole and iodo functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H12ClIN2O2

Molecular Weight

474.7 g/mol

IUPAC Name

2-[[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-iodophenol

InChI

InChI=1S/C20H12ClIN2O2/c21-14-5-1-3-12(9-14)20-24-17-10-15(7-8-18(17)26-20)23-11-13-4-2-6-16(22)19(13)25/h1-11,25H

InChI Key

KQNVAAHBKYXJQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC=C4)I)O

Origin of Product

United States

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